1-(2-Methoxyethyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S/c1-23-12-9-19-18(22)20-13-15-7-10-21(11-8-15)14-16-5-3-4-6-17(16)24-2/h3-6,15H,7-14H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWARXVXNJMRLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCN(CC1)CC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea typically involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling. A common synthetic route may involve:
Preparation of 2-(methylthio)benzyl chloride: This can be achieved by reacting 2-(methylthio)benzyl alcohol with thionyl chloride under reflux conditions.
Synthesis of 1-(2-(methylthio)benzyl)piperidine: The 2-(methylthio)benzyl chloride is then reacted with piperidine in the presence of a base such as potassium carbonate.
Formation of the urea derivative: The final step involves reacting 1-(2-(methylthio)benzyl)piperidine with 1-(2-methoxyethyl)isocyanate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the urea moiety.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Modified urea derivatives.
Substitution: Compounds with different functional groups replacing the methoxyethyl group.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmacology: The compound’s interactions with biological targets can be studied to understand its pharmacokinetics and pharmacodynamics.
Materials Science: Its unique structure may allow for the development of novel materials with specific properties, such as polymers or coatings.
Biological Research: It can be used as a tool compound to study cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes by binding to their active sites.
Signal Transduction Modulation: The compound could influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-Methoxyethyl)-3-(benzyl)piperidin-4-yl)methyl)urea
- **1-(2-Methoxyethyl)-3-((1-(2-(methylthio)phenyl)piperidin-4-yl)methyl)urea
- **1-(2-Methoxyethyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)ethyl)urea
Uniqueness
1-(2-Methoxyethyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea is unique due to the presence of both the methoxyethyl and methylthio-substituted benzyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged to explore new therapeutic applications and material properties.
Biological Activity
1-(2-Methoxyethyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea is a complex organic compound with a unique structure that suggests potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 351.5 g/mol. The structure features a methoxyethyl group, a methylthio-substituted benzyl group, and a piperidinylmethyl urea moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.5 g/mol |
| CAS Number | 1234893-47-0 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Binding : The compound may interact with specific receptors, acting as either an agonist or antagonist. This interaction can modulate receptor activity, influencing various physiological processes.
- Enzyme Inhibition : It may inhibit the activity of certain enzymes by binding to their active sites, thereby altering metabolic pathways.
- Signal Transduction Modulation : The compound could affect cellular signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis.
Biological Activity Studies
Research on the biological activity of this compound has been limited but promising. Studies indicate that it may have effects on:
- Neurotransmitter Systems : Given its structural similarity to known psychoactive compounds, it is likely to interact with neurotransmitter receptors, potentially influencing mood and cognition.
- Antitumor Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential for antitumor applications.
Case Studies
Several case studies have explored related compounds with similar structures:
- Piperidine Derivatives : Research has shown that piperidine-based compounds can exhibit significant antipsychotic and analgesic properties due to their interaction with dopamine and serotonin receptors .
- Methylthio Substituents : Compounds containing methylthio groups have demonstrated enhanced bioactivity in certain contexts, possibly due to improved lipophilicity and receptor binding affinity .
Potential Therapeutic Applications
Based on its biological activity profile, this compound could have various therapeutic applications:
- Neurological Disorders : Its potential interaction with neurotransmitter systems suggests applications in treating conditions such as depression or anxiety.
- Cancer Treatment : The observed cytotoxicity against cancer cell lines positions it as a candidate for further development in oncology.
Q & A
Q. Optimization Parameters :
- Solvents : Polar aprotic solvents (DMF, dichloromethane) enhance reaction efficiency .
- Catalysts : EDCI/DMAP improves urea bond formation yield (65–80%) compared to non-catalyzed reactions .
- Temperature : Controlled heating (40–60°C) minimizes side reactions like hydrolysis .
Basic: Which spectroscopic techniques confirm the structural identity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on the methoxyethyl group (δ 3.2–3.5 ppm) and piperidine ring (δ 1.5–2.8 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O) at ~155–160 ppm and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ ≈ 433.2 g/mol) .
- HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .
Advanced: How does the urea moiety influence binding affinity to biological targets like soluble epoxide hydrolase (sEH)?
Answer:
The urea group acts as a hydrogen-bond donor/acceptor, enabling interactions with catalytic residues (e.g., Tyr465, Asp335) in sEH’s active site .
- Structure-Activity Relationship (SAR) :
- Kinetic Studies : Competitive inhibition assays (IC₅₀ < 100 nM) show dose-dependent sEH inhibition .
Advanced: What computational methods model this compound’s enzyme interactions?
Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding poses within sEH’s catalytic pocket, prioritizing hydrogen bonds with the urea group .
- Molecular Dynamics (MD) Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories, revealing key residue fluctuations .
- Free Energy Calculations (MM-PBSA) : Estimates binding energies (ΔG ≈ -40 kcal/mol), correlating with experimental IC₅₀ values .
Basic: What are the solubility and stability profiles under experimental conditions?
Answer:
- Solubility :
- Stability :
Advanced: How do structural modifications impact pharmacokinetic properties?
Answer:
- Metabolism :
- Cytochrome P450 (CYP3A4) : Demethylation of the methoxy group generates polar metabolites, reducing half-life .
- Permeability (Caco-2 Assay) :
- Papp >5 ×10⁻⁶ cm/s indicates moderate intestinal absorption .
- Modification Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
